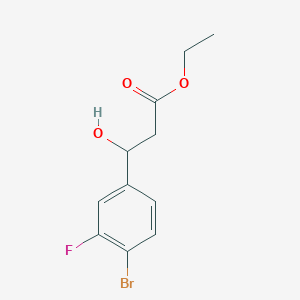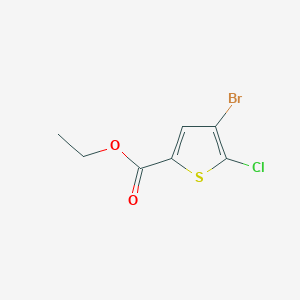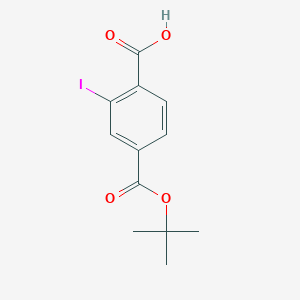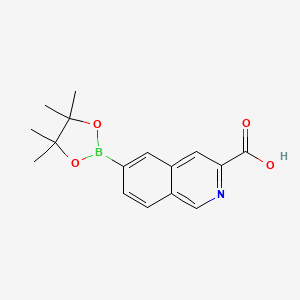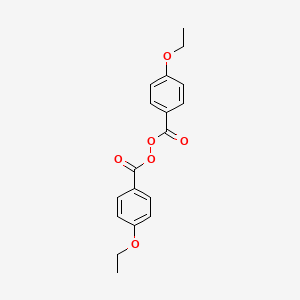
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride is a complex organometallic compound that has garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride typically involves the coordination of iridium with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid ligands. One common method involves the reaction of iridium chloride with 2-phenylpyridine and 2-pyridin-2-ylpyridine-4-carboxylic acid in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of automated reactors and purification systems to streamline the process.
化学反応の分析
Types of Reactions
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various ligands can be introduced using reagents such as halides or phosphines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions can result in a variety of iridium complexes with different ligands .
科学的研究の応用
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride involves its ability to coordinate with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by the iridium center, which can undergo redox reactions and form stable complexes with biological molecules .
類似化合物との比較
Similar Compounds
Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride:
Ruthenium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Similar in structure but with different redox properties and applications in catalysis.
Platinum;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride: Known for its use in anticancer therapy and different coordination chemistry.
Uniqueness
This compound stands out due to its high stability, unique luminescent properties, and versatility in various applications. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial settings .
特性
分子式 |
C33H24ClIrN4O2-3 |
|---|---|
分子量 |
736.2 g/mol |
IUPAC名 |
iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |
InChI |
InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |
InChIキー |
ATNYQJUWOQIAHG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


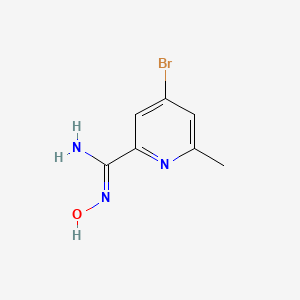

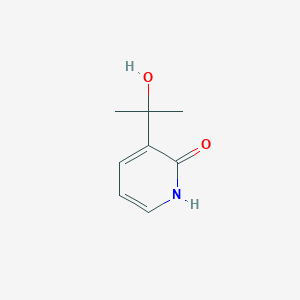

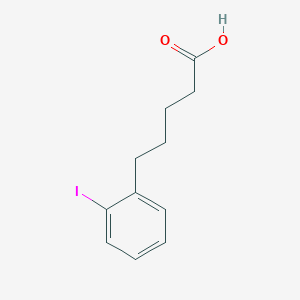
![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
